2,6-Dichloro-4-ethoxypyridine
Overview
Description
2,6-Dichloro-4-ethoxypyridine is a heterocyclic compound with a molecular formula of C7H7Cl2NO . It is a white to off-white solid .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with two chlorine atoms and one ethoxy group . The InChI code for this compound is 1S/C7H7Cl2NO/c1-2-11-5-3-6 (8)10-7 (9)4-5/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.04 g/mol . It is a white to off-white solid . The compound should be stored in a refrigerator .Scientific Research Applications
Halogeno-Derivatives Reactions
Bromo-derivatives of ethoxypyridines, like 2,6-Dichloro-4-ethoxypyridine, show unique reactions when heated with hydrochloric acid. For instance, 6-bromo-2-ethoxypyridine transforms into 6-chloro-2-hydroxypyridine, alongside corresponding dihydroxypyridines. This indicates a potential for exploring halogen exchange and hydroxylation reactions in similar compounds (Hertog & Bruyn, 2010).
Hydrogen Bond Studies
This compound forms complex hydrogen bonds, as seen in its interactions with other compounds like 4-dihydroxymethylpyridinium. These bonds are reflected in IR and UV-VIS spectra, indicating its utility in studying hydrogen bonding and molecular interactions (Majerz et al., 1997).
Aminations and Pyridyne Intermediates
Research shows that halopyridines, closely related to this compound, undergo unique aminations, presumably involving pyridyne intermediates. This indicates potential applications in organic synthesis, especially in the formation of amino derivatives of pyridine compounds (Pieterse & Hertog, 2010).
Ring Transformations in Heterocyclic Compounds
This compound undergoes ring transformations under certain conditions, offering insights into the mechanisms of such transformations in heterocyclic chemistry. This could be valuable for synthesizing novel heterocyclic compounds (Hertog et al., 2010).
Synthesis of Derivative Compounds
Formation of Complex Molecular Structures
This compound is involved in the formation of complex molecular structures like phosphorus-containing analogs of calix[4]resorcinarene. This suggests its role in the synthesis of intricate molecular architectures (Burilov et al., 2007).
Structural and Spectroscopic Analysis
Studies on complexes of this compound provide valuable information about structural and spectroscopic properties, important for understanding molecular interactions and properties (Majerz & Sawka-Dobrowolska, 1996).
Safety and Hazards
properties
IUPAC Name |
2,6-dichloro-4-ethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-2-11-5-3-6(8)10-7(9)4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUWCAQLQJVPMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467596 | |
Record name | 2,6-DICHLORO-4-ETHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
894804-42-3 | |
Record name | 2,6-DICHLORO-4-ETHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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